molecular formula C13H11F3N2O B11776216 5,6-Dimethyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol

5,6-Dimethyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol

Cat. No.: B11776216
M. Wt: 268.23 g/mol
InChI Key: ATBLYBPJWCJGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol is a chemical compound with the molecular formula C12H11F3N2O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidine ring with hydroxyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using an oxidizing agent like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

5,6-Dimethyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological molecules, further influencing its activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethyl-2-(4-fluorophenyl)pyrimidin-4-ol
  • 5,6-Dimethyl-2-(4-chlorophenyl)pyrimidin-4-ol
  • 5,6-Dimethyl-2-(4-bromophenyl)pyrimidin-4-ol

Uniqueness

5,6-Dimethyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11F3N2O

Molecular Weight

268.23 g/mol

IUPAC Name

4,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C13H11F3N2O/c1-7-8(2)17-11(18-12(7)19)9-3-5-10(6-4-9)13(14,15)16/h3-6H,1-2H3,(H,17,18,19)

InChI Key

ATBLYBPJWCJGHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)C2=CC=C(C=C2)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.